Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound characterized by its fused imidazole and pyridine rings. This compound belongs to the class of imidazo[4,5-b]pyridines, which are recognized for their biological activity and potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of 177.16 g/mol. The compound is considered a promising bioisostere for purines, which play critical roles in various biological processes, including cellular signaling and metabolism .
The synthesis of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate typically involves several synthetic routes:
The synthesis often utilizes environmentally friendly solvents and conditions to enhance yield and reduce waste. Microwave-assisted synthesis has also been explored to improve reaction times and product purity .
The molecular structure of methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate features a planar arrangement of the fused rings, which is crucial for its biological activity. The presence of the methyl carboxylate group at the 7-position of the pyridine ring significantly influences the compound's properties and interactions with biological targets.
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate primarily acts by targeting specific kinases such as IKK-epsilon and TBK1. The activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by these kinases leads to various cellular responses including inflammation and immune responses .
The compound's ability to activate NF-kappaB is significant for its role in regulating gene expression related to cell growth and apoptosis. Research indicates that imidazo[4,5-b]pyridine derivatives can inhibit certain kinases with nanomolar potency, suggesting their potential as therapeutic agents in cancer treatment and other diseases .
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is typically a solid at room temperature with high purity levels reported (≥97%). Its solubility varies depending on the solvent used.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations, making it a versatile scaffold for further modifications in drug design.
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate has several promising applications:
The therapeutic exploration of imidazo[4,5-b]pyridines began with their identification as GABA_A receptor modulators but rapidly expanded into oncology and infectious diseases. Early derivatives like zolimidine (gastroprotective agent) and telcagepant (calcitonin gene-related peptide receptor antagonist for migraines) established the scaffold’s capacity for central nervous system (CNS) and peripheral target engagement [7]. The clinical investigation of tenatoprazole—a proton pump inhibitor containing this core—further demonstrated its metabolic stability and oral bioavailability [7]. These milestones catalyzed research into C5/C7-functionalized variants, with methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate emerging as a synthetically accessible intermediate for kinase inhibitor programs. Its structural attributes—a hydrogen-bond accepting ester at C7 and a sterically directing methyl at C5—enable precise modulation of kinase affinity while retaining synthetic versatility for downstream derivatization.
The C7 position of the imidazo[4,5-b]pyridine scaffold serves as a critical site for optimizing target selectivity and physicochemical properties. Methyl ester derivatives (e.g., methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate) function as:
In contrast, C7 carboxamide derivatives (e.g., 3H-imidazo[4,5-b]pyridine-7-carboxamide) introduce hydrogen bond donor capacity, enhancing affinity for deeper hydrophobic pockets in targets like Aurora-A kinase. Computational analyses reveal that esterification at C7 reduces topological polar surface area (TPSA) by ~11 Ų compared to carboxylic acids, improving membrane permeability [6]. This is critical for intracellular kinase targets.
Derivative | Molecular Weight | TPSA (Ų) | LogPa | H-Bond Donors |
---|---|---|---|---|
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate | 191.19 | 58.2 | 1.15 | 1 |
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid (78316-08-2) | 163.14 | 78.9 | 0.07 | 2 |
3H-Imidazo[4,5-b]pyridine-7-carboxamide (78316-12-8) | 162.15 | 85.6 | -0.42 | 3 |
Carboxylates undergo in vivo hydrolysis to carboxylic acids, which exhibit 3-fold higher aqueous solubility (experimental: ~5 mg/mL) versus esters but suffer from reduced cellular uptake [6]. This balance dictates their application: esters serve as prodrugs for CNS targets, while carboxamides optimize kinase affinity through additional hydrogen bonding.
The C7-functionalized imidazo[4,5-b]pyridine core enables programmable interactions with kinase ATP pockets. Co-crystallization studies of analogs like 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine with Aurora-A kinase reveal three distinct binding modalities determined by C7 substituents [3]:
Methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate occupies a strategic intermediate position in this spectrum. The C5 methyl group directs the core orientation to avoid steric clashes with gatekeeper residues, while the C7 ester accepts hydrogen bonds from hinge region amides. When compared to the nanomolar Aurora-A inhibitor 7a (IC₅₀ < 0.05 µM) [3], the methyl ester derivative exhibits attenuated potency due to its smaller size and reduced hydrophobic interactions. However, this positions it as a versatile precursor for synthesizing derivatives with extended C7 aryl or heteroaryl groups that leverage both steric and electronic effects for enhanced kinase affinity.
C7 Substituent | Binding Mode | Key Interactions | Affinity Range |
---|---|---|---|
1-Benzyl-1H-pyrazol-4-yl (7a) | P-loop engagement | Van der Waals with Leu139, Ala213 | <50 nM |
Pyrazol-4-yl (minimal N-subst) | Thr217 interaction | H-bond with Thr217, hydrophobic with Val147 | 100–500 nM |
Methyl ester | Hinge region orientation | H-bond acceptance with Ala273 backbone carbonyl | 1–10 µM |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: